![molecular formula C10H16O4 B13486124 1,9-Dioxaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B13486124.png)
1,9-Dioxaspiro[5.5]undecane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,9-Dioxaspiro[5.5]undecane-2-carboxylic acid is a compound with a unique cyclic structure. It is a white to pale yellow solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide, but insoluble in water. The compound has a molecular weight of 200.23 g/mol and a molecular formula of C10H16O4. This compound is part of the spiroketal family, which is known for its intriguing conformational and configurational aspects due to the helical disposition of the six-membered rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Dioxaspiro[5.5]undecane-2-carboxylic acid involves several steps. One common method is the cyclization of appropriate precursors under acidic conditions. For example, the cyclization of piperidin-4-one with but-3-en-1-ol in the presence of sulfuric acid can yield spiroketal derivatives . Another approach involves the acetalization and transthioacetalization processes to form the spiroketal skeleton .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of spiroketal synthesis, such as the use of catalysts and optimization of reaction conditions, can be applied to scale up the production of this compound.
化学反応の分析
Types of Reactions
1,9-Dioxaspiro[5.5]undecane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique cyclic structure allows it to participate in these reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
1,9-Dioxaspiro[5.5]undecane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spiro compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and conformational changes.
Medicine: Research has explored its potential as an antibacterial agent, particularly in the development of new antibiotics.
Industry: The compound’s stability and solubility properties make it useful in various industrial applications, including the development of new materials and catalysts.
作用機序
The mechanism of action of 1,9-Dioxaspiro[5.5]undecane-2-carboxylic acid involves its ability to bind to biological targets and modulate their activity. As a bicyclic spiroketal, it can interact with proteins and enzymes, affecting their function and activity. The specific molecular targets and pathways involved depend on the context of its application, such as antibacterial activity or enzyme inhibition.
類似化合物との比較
Similar Compounds
1,5-Dioxaspiro[5.5]undecane: This compound has a similar spiroketal structure but differs in the position of the oxygen atoms.
1,3-Dioxane-1,3-dithiane spiranes: These compounds contain both oxygen and sulfur atoms in their spiroketal skeleton.
1,3-Oxathiane derivatives: These compounds have a similar cyclic structure but include sulfur atoms.
Uniqueness
1,9-Dioxaspiro[5.5]undecane-2-carboxylic acid is unique due to its specific cyclic structure and the position of its functional groups. This uniqueness allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not.
特性
分子式 |
C10H16O4 |
|---|---|
分子量 |
200.23 g/mol |
IUPAC名 |
1,9-dioxaspiro[5.5]undecane-2-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c11-9(12)8-2-1-3-10(14-8)4-6-13-7-5-10/h8H,1-7H2,(H,11,12) |
InChIキー |
DZABLDNOGABVGU-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC2(C1)CCOCC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B13486041.png)

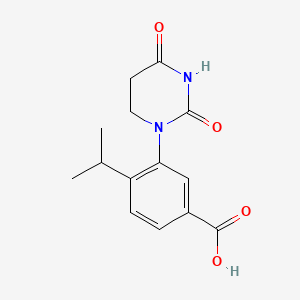
![3-amino-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]propanoic acid, trifluoroacetic acid](/img/structure/B13486073.png)
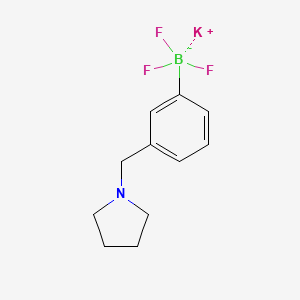
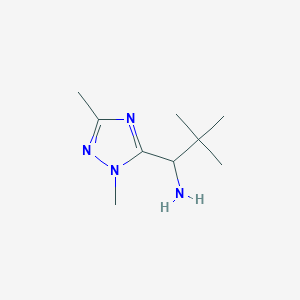
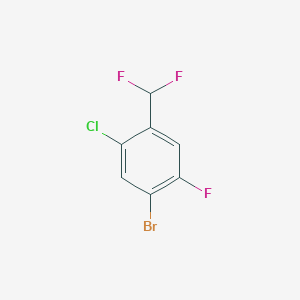
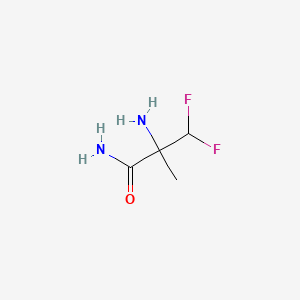
![N-methyl-2-oxabicyclo[2.1.1]hexan-4-aminehydrochloride](/img/structure/B13486098.png)
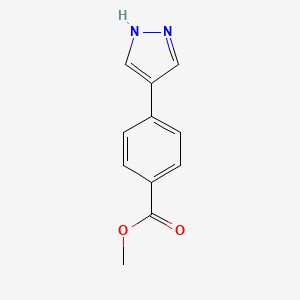
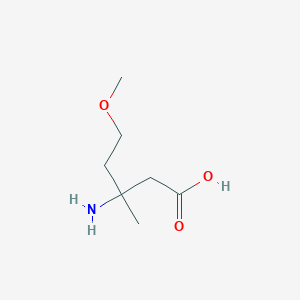
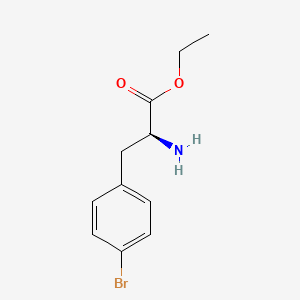
![tert-Butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13486117.png)
![2,5-Dimethyl-4-[4-(2-methylpropyl)piperazin-1-yl]benzaldehyde](/img/structure/B13486129.png)
